![molecular formula C23H18N4O6 B2871841 methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1260997-07-6](/img/structure/B2871841.png)
methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate
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Overview
Description
“Methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate” is a complex organic compound . It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and various reagents . For instance, the synthesis of similar benzodioxole derivatives involved the use of reagents like PdCl2, xantphos, Cs2CO3, and 1,4-dioxane . The synthesized compounds were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various techniques. For instance, the structures of similar compounds were solved by direct methods with SHELXS and refined with full-matrix least-squares techniques on F2 with SHELXL .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, in a study involving similar benzodioxole derivatives, the compounds showed activity against both COX1 and COX2 enzymes . The most potent compound against the COX1 enzyme was found to be 4f with IC50 = 0.725 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For instance, the molecular formula of a similar compound is CHNO, with an average mass of 325.358 Da and a monoisotopic mass of 325.131409 Da .Scientific Research Applications
Cyclooxygenase (COX) Inhibition
This compound has been studied for its potential as a COX inhibitor, which is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Inhibitors of COX can therefore provide therapeutic relief from conditions like arthritis and rheumatism .
Cytotoxic Agent Against Cancer Cells
Research has indicated that derivatives of benzodioxole, which is part of this compound’s structure, have been evaluated for their cytotoxic properties against cancer cell lines such as cervical carcinoma cells (HeLa). This suggests the compound’s potential use in cancer therapy, particularly in targeting and destroying malignant cells .
Anticancer Activity
Further extending its potential in cancer treatment, the compound has been part of studies focusing on its anticancer activity. Specifically, its activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia, has been evaluated, indicating its role in the development of new anticancer agents .
Synthetic Intermediate in Organic Chemistry
The compound’s structure implies its use as an intermediate in organic synthesis. This means it could be used to create more complex molecules for various applications, including pharmaceuticals and materials science .
Material Science Applications
The structural components of this compound suggest its utility in material science, particularly in the development of performance flooring materials. Its derivatives could be used to enhance the properties of flooring systems, such as improving anti-slip qualities and UV stability .
Power Take-Off Systems
While not directly related to the compound itself, the identifier “F6609-1647” is reminiscent of product codes used in industrial applications, such as power take-off systems. These systems are crucial in transferring power from a running engine to another piece of equipment or machinery .
Polymer Flake Applications
The compound could potentially be used in the formulation of polymer flakes, which are integral to resinous flooring or wall-coating systems. These flakes contribute to the aesthetic and functional qualities of the coatings, such as texture and color .
Reagent in Chemical Synthesis
Lastly, the compound or its derivatives could serve as a reagent in the preparation of other chemical entities, such as methyl epoxy piperonyl propionate, which has its own set of applications in various chemical processes .
Mechanism of Action
The mechanism of action of such compounds can vary depending on their structure and the target enzymes or receptors. For instance, similar benzodioxole derivatives were found to be competitive inhibitors of cyclooxygenase (COX) enzymes . These enzymes play important roles in different biological responses .
properties
IUPAC Name |
methyl 2-[[2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6/c1-30-23(29)15-5-2-3-6-16(15)24-20(28)12-27-10-4-7-17(27)22-25-21(26-33-22)14-8-9-18-19(11-14)32-13-31-18/h2-11H,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEESGUQXZRSWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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